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  • Product: Norcocaine hydrochloride
  • CAS: 61585-22-6

Core Science & Biosynthesis

Foundational

Pharmacokinetics of norcocaine hydrochloride in biological systems

An In-depth Technical Guide to the Pharmacokinetics of Norcocaine Hydrochloride in Biological Systems Executive Summary: The Significance of a Minor Metabolite Norcocaine, a primary N-demethylated metabolite of cocaine,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Pharmacokinetics of Norcocaine Hydrochloride in Biological Systems

Executive Summary: The Significance of a Minor Metabolite

Norcocaine, a primary N-demethylated metabolite of cocaine, represents a critical nexus in understanding the parent compound's complex pharmacology and toxicology.[1][2] While constituting only a small fraction—approximately 5%—of the total cocaine metabolic output, its significance is disproportionately large.[3][4][5] Unlike the major, largely inactive hydrolytic byproducts, norcocaine is pharmacologically active, exhibiting central nervous system stimulant effects and contributing significantly to cocaine's overall toxicity, particularly its pronounced hepatotoxicity.[1][3][6][7] This guide provides a detailed examination of the absorption (formation), distribution, metabolism, and excretion (ADME) of norcocaine hydrochloride. It is intended for researchers, toxicologists, and drug development professionals, offering field-proven insights into experimental design, analytical quantification, and the causal mechanisms underpinning its pharmacokinetic profile.

Formation and Absorption: A Story of Bioactivation

The "absorption" of norcocaine is fundamentally a process of its metabolic formation from cocaine. This bioactivation is a critical first step that dictates its subsequent pharmacokinetic and toxicodynamic profile.

The Primary Pathway: Hepatic N-Demethylation

The conversion of cocaine to norcocaine is predominantly an oxidative reaction occurring in the liver.[7] The causality behind this hepatic focus lies in the high concentration of cytochrome P450 (CYP) enzymes in this organ.

  • The Key Enzyme: In humans, cytochrome P450 3A4 (CYP3A4) is the principal enzyme responsible for mediating the N-demethylation of cocaine to form norcocaine.[3][4][8] Studies using human liver microsomes have definitively established this link, showing a direct correlation between CYP3A4 protein levels and the rate of norcocaine formation.[8] The reaction can be specifically inhibited by CYP3A4 inhibitors like triacetyloleandomycin, providing a self-validating system to confirm the enzyme's role.[8]

  • Species-Specific Differences: It is crucial for researchers to recognize that the primary CYP enzymes involved can differ across species. While CYP3A4 is key in humans, CYP3A mediates this reaction in mice, and CYP2B enzymes are primarily responsible in rats.[4] This has significant implications for the translational relevance of preclinical animal models.

Factors Influencing Norcocaine Formation

The rate and extent of norcocaine formation are not static. They are influenced by a range of intrinsic and extrinsic factors, which is a critical consideration in both clinical and forensic toxicology.

  • Drug-Drug Interactions: Co-administration of drugs that induce CYP3A4 (e.g., anticonvulsants like carbamazepine or phenytoin) can increase the metabolic shunting of cocaine towards norcocaine production, potentially exacerbating its toxic effects.[5][7] Conversely, CYP3A4 inhibitors can decrease its formation.

  • Route of Administration: While norcocaine is a minor metabolite across all routes, its relative proportion can be influenced by the method of cocaine intake. Oral administration, which subjects the drug to extensive first-pass metabolism in the liver, can lead to higher relative concentrations of norcocaine compared to intravenous or smoked routes.[9]

  • Genetic Polymorphisms: Variations in CYP3A4 gene expression and activity among individuals can lead to significant differences in the rate of norcocaine production, contributing to inter-individual variability in cocaine's toxicity profile.

cocaine Cocaine liver Hepatocyte (Endoplasmic Reticulum) cocaine->liver norcocaine Norcocaine liver->norcocaine CYP3A4 (Humans) N-demethylation

Figure 1: Hepatic formation of norcocaine from cocaine via CYP3A4.

Distribution: Systemic and CNS Penetration

Once formed, norcocaine is distributed throughout the body. Its ability to cross biological membranes, including the blood-brain barrier (BBB), is a key determinant of its pharmacological activity.

  • Central Nervous System: Norcocaine readily crosses the BBB and is detectable in brain tissue following cocaine administration.[1][3] This is fundamental to its activity, as it allows norcocaine to exert stimulant effects at central monoamine transporters, similar to the parent compound.

  • Plasma and Tissues: Pharmacokinetic studies in rats have characterized the biological half-life of norcocaine in various compartments. After intravenous administration, the half-life was shortest in plasma (0.4 h) and brain (0.5 h), and longer in the liver (1.6 h), indicating rapid distribution and subsequent hepatic processing.[10]

  • Long-Term Deposition: For forensic purposes, norcocaine's incorporation into hair serves as a crucial biomarker for chronic and heavy cocaine use.[1][11] Its presence helps differentiate active consumption from external contamination.[11]

Biological CompartmentHalf-Life (t½) in RatsKey InsightReference
Plasma0.4 hoursRapid systemic clearance and distribution.[10]
Brain0.5 hoursFast penetration and clearance from the CNS.[10]
Liver1.6 hoursSlower clearance indicates hepatic accumulation/metabolism.[10]
Human Plasma43.2 minutesDemonstrates rapid degradation in human plasma at 37°C.[12]

Metabolism and Biotransformation: The Path to Toxicity

Norcocaine is not an end-stage metabolite. It undergoes further biotransformation, leading to the formation of highly reactive species that are directly implicated in cellular damage.

  • N-Hydroxylation: A critical metabolic step is the conversion of norcocaine to N-hydroxynorcocaine.[8][13] This reaction is also catalyzed by the cytochrome P-450 system.[13]

  • Formation of Reactive Species: N-hydroxynorcocaine is a precursor to even more reactive and toxic metabolites. Subsequent oxidation leads to the formation of norcocaine nitroxide and the highly reactive norcocaine nitrosonium cation.[1][3] It is this nitrosonium ion that is believed to be a primary driver of hepatotoxicity, as it can bind irreversibly to cellular proteins, causing oxidative stress and cell death.[3]

  • Hydrolytic Pathways: Norcocaine can also be hydrolyzed by esterases to form metabolites such as benzoylnorecgonine and norecgonine methyl ester, which are then excreted.[10]

norcocaine Norcocaine nhydroxy N-hydroxynorcocaine norcocaine->nhydroxy P450-mediated N-hydroxylation hydrolysis Hydrolysis (Esterases) norcocaine->hydrolysis nitroxide Norcocaine Nitroxide nhydroxy->nitroxide nitrosonium Norcocaine Nitrosonium (Reactive Cation) nitroxide->nitrosonium toxicity Hepatotoxicity (Covalent Protein Binding) nitrosonium->toxicity excreted Benzoylnorecgonine & Norecgonine methyl ester hydrolysis->excreted

Figure 2: Metabolic pathways of norcocaine, leading to hepatotoxic species.

Excretion and Elimination

The final phase of norcocaine's journey is its elimination from the body. The majority of norcocaine and its downstream metabolites are excreted renally.

  • Urinary Excretion: Studies in rats show that only a very small percentage of an administered norcocaine dose is excreted unchanged in the urine (0.7%) and feces (1.0%) over 96 hours.[10] The vast majority is eliminated in the form of its various metabolites, such as benzoylnorecgonine and norecgonine.[10]

  • Elimination Half-Life: The elimination half-life of norcocaine is relatively short, with estimates in humans ranging from 4 to 6 hours.[14] However, with chronic cocaine use, accumulation can occur, leading to a prolonged terminal elimination phase for both cocaine and its metabolites.[15]

Analytical Methodologies: A Protocol for Self-Validation

Accurate quantification of norcocaine in biological matrices is essential for both pharmacokinetic research and forensic analysis. The gold standard for this is liquid chromatography with tandem mass spectrometry (LC-MS/MS) due to its superior sensitivity and specificity.[11][16]

Experimental Protocol: LC-MS/MS Quantification in Plasma/Urine

This protocol describes a self-validating system where the use of a stable-isotope labeled internal standard and the monitoring of multiple ion transitions provide high confidence in the results.

Step 1: Sample Preparation (Solid-Phase Extraction - SPE)

  • Causality: The goal is to isolate the analyte from complex biological matrices (plasma, urine) that contain interfering substances. SPE provides a cleaner sample than simple liquid-liquid extraction, improving assay robustness and longevity of the analytical column.

  • Procedure:

    • To 0.5 mL of plasma or urine, add 50 µL of a stable-isotope labeled internal standard (e.g., Norcocaine-d3).[17] This corrects for any analyte loss during extraction and for variations in instrument response.

    • Buffer the sample to a basic pH (e.g., pH 9.0) to ensure norcocaine is in its non-ionized form, which enhances its retention on the SPE column.[12]

    • Apply the sample to a conditioned mixed-mode SPE column.[18]

    • Wash the column with a series of solvents to remove interfering compounds.

    • Elute norcocaine with an appropriate organic solvent mixture (e.g., methylene chloride/isopropanol/ammonium hydroxide).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the LC mobile phase.[19]

Step 2: Chromatographic Separation (HPLC)

  • Causality: Chromatographic separation is critical to resolve norcocaine from isobaric compounds (compounds with the same mass), such as benzoylecgonine, ensuring that the mass spectrometer is measuring only the target analyte.[19]

  • Procedure:

    • Inject the reconstituted sample into an HPLC system equipped with a C18 reverse-phase column.

    • Use an isocratic or gradient mobile phase (e.g., acetonitrile and an aqueous buffer) to separate the analytes.[12][19]

Step 3: Detection (Tandem Mass Spectrometry - MS/MS)

  • Causality: MS/MS provides two levels of mass filtering for ultimate specificity. A precursor ion (the mass of norcocaine) is selected, fragmented, and then specific product ions are monitored. This "fingerprint" is unique to the analyte.

  • Procedure:

    • Interface the HPLC with a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the transitions for both norcocaine and its deuterated internal standard.

      • Quantifier Ion: The most abundant product ion, used for quantification.

      • Qualifier Ion: A second, less abundant product ion. The ratio of the quantifier to the qualifier must remain constant across all samples and standards, providing a self-validating check on the analyte's identity.[18]

Step 4: Data Analysis

  • Procedure:

    • Construct a calibration curve using known concentrations of norcocaine standards.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of norcocaine in the unknown samples by interpolating from the linear regression of the calibration curve.[18]

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample Biological Sample (Plasma, Urine) spike Spike with Internal Standard (Norcocaine-d3) sample->spike spe Solid-Phase Extraction (SPE) spike->spe reconstitute Evaporate & Reconstitute spe->reconstitute hplc HPLC Separation (Isolate from Isobars) reconstitute->hplc msms MS/MS Detection (MRM Mode) hplc->msms data Data Analysis (Quantification) msms->data

Figure 3: A validated analytical workflow for norcocaine quantification.

Toxicological and Pharmacological Implications

The pharmacokinetic profile of norcocaine is directly linked to its toxicological relevance. Its slower clearance compared to cocaine and its bioactivation to reactive species amplify its potential for harm.[1]

  • Hepatotoxicity: As previously detailed, the metabolic activation of norcocaine is a primary mechanism of cocaine-induced liver injury.[3][4][6]

  • Pharmacological Activity: Norcocaine is not merely a byproduct; it is an active central nervous system stimulant.[1][20] It is also a more potent local anesthetic than cocaine itself.[3]

  • Acute Toxicity: Norcocaine exhibits heightened acute toxicity compared to its parent compound. In mouse models, the intraperitoneal LD50 of norcocaine is approximately 40-50 mg/kg, demonstrating it is more lethal than cocaine.[1][20][21] This heightened toxicity is a critical factor in cases of cocaine overdose.

Conclusion

Norcocaine hydrochloride, though a minor metabolite of cocaine, plays a major role in its overall pharmacokinetic and toxicodynamic profile. Its formation via CYP3A4, distribution into the central nervous system, and subsequent metabolic activation to highly reactive, hepatotoxic species make it a molecule of significant interest to researchers, clinicians, and forensic scientists. A thorough understanding of its ADME, facilitated by robust and self-validating analytical methodologies like LC-MS/MS, is paramount for developing therapeutic interventions for cocaine toxicity, accurately interpreting forensic data, and advancing our knowledge of substance use disorders. The complex interplay of metabolic pathways and influencing factors underscores the need for continued research into the nuanced contributions of this potent metabolite.

References

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  • Zhu, J., Spencer, T. J., Bubar, M. J., Nolan, S. O., A-Gonzalez, N., Valdar, W., ... & Tarantino, L. M. (2021). Pharmacokinetic and pharmacodynamic analyses of cocaine and its metabolites in behaviorally divergent inbred mouse strains. Genes, Brain and Behavior, 20(2), e12666. [Link]

  • AttoLife. (n.d.). Norcocaine | Drug Dictionary. AttoLife. [Link]

  • Richards, J. R., & Laurin, E. G. (2002). Mechanisms of acute cocaine toxicity. The Open Pharmacology Journal, 2, 7. [Link]

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  • Oreate AI Blog. (2025). Understanding Norcocaine: The Hidden Metabolite of Cocaine. Oreate AI. [Link]

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  • Zheng, F., Xue, L., Hou, S., Liu, Y., & Zhan, C. G. (2014). Kinetic Characterization of High-Activity Mutants of Human Butyrylcholinesterase for Cocaine Metabolite Norcocaine. PLoS ONE, 9(9), e105345. [Link]

  • Chen, X., Zheng, F., & Zhan, C. G. (2019). In vivo characterization of toxicity of norcocaethylene and norcocaine identified as the most toxic cocaine metabolites in male mice. ACS Chemical Neuroscience, 10(11), 4568-4574. [Link]

  • Gorelick, D. A., Huestis, M. A., Preston, K. L., & Cone, E. J. (2006). Bioavailability and Pharmacokinetics of Oral Cocaine in Humans. Journal of Analytical Toxicology, 30(8), 525-532. [Link]

  • National Center for Biotechnology Information. (n.d.). Norcocaine hydrochloride. PubChem. [Link]

  • Vitcheva, V., & Mitcheva, M. (2007). CHANGES IN LIVER AND BRAIN CYTOCHROME P450 AFTER MULTIPLE COCAINE ADMINISTRATION, ALONE AND IN COMBINATION WITH NIFEDIPINE. Arhiv za higijenu rada i toksikologiju, 58(3), 287-291. [Link]

  • Kump, D. F., Matulka, R. A., Edinboro, L. E., & Ponnapalli, A. (n.d.). Disposition of Cocaine and Norcocaine in Blood and Tissues of B6C3F1 Mice. Amanote Research. [Link]

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  • Pan, W. J., Hedaya, M. A., & Sawchuk, R. J. (1994). A Rapid, Sensitive Assay for Cocaine and Its Metabolites in Biological Fluids using Solid-Phase Extraction and High-Performance Liquid Chromatography. Journal of Analytical Toxicology, 18(5), 280-285. [Link]

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Sources

Exploratory

A Technical Guide to the Blood-Brain Barrier Permeability of Norcocaine Hydrochloride

Abstract The blood-brain barrier (BBB) represents a critical interface controlling the passage of substances into the central nervous system (CNS). Understanding the permeability of psychoactive compounds and their metab...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The blood-brain barrier (BBB) represents a critical interface controlling the passage of substances into the central nervous system (CNS). Understanding the permeability of psychoactive compounds and their metabolites is paramount for elucidating their neurological effects and toxicological profiles. This in-depth technical guide focuses on the BBB permeability of norcocaine hydrochloride, a primary and pharmacologically active metabolite of cocaine. We will explore the intricate mechanisms governing transport across the BBB, detail established methodologies for assessing permeability, and synthesize current knowledge regarding norcocaine's interaction with this selective barrier. This guide is intended for researchers, scientists, and drug development professionals engaged in neuropharmacology, toxicology, and CNS drug discovery.

Introduction: The Significance of Norcocaine's CNS Access

Cocaine abuse remains a significant global health issue, and its complex pharmacology is not solely attributable to the parent compound. Norcocaine, formed via N-demethylation of cocaine in the liver, is a pharmacologically active metabolite with its own distinct toxicological and pharmacological properties.[1] The extent and rate at which norcocaine penetrates the CNS are critical determinants of its contribution to the overall neurobiological effects and toxicity associated with cocaine use.

The blood-brain barrier is a formidable obstacle for many xenobiotics, comprised of specialized endothelial cells linked by tight junctions that severely restrict paracellular movement.[2][3][4] For a molecule like norcocaine to exert its effects on the brain, it must traverse this barrier. This can occur through passive diffusion, which is governed by physicochemical properties such as lipophilicity and molecular size, or via carrier-mediated transport systems that facilitate the uptake of specific molecules.[5][6][7] Recent evidence strongly suggests that like its parent compound cocaine, norcocaine's passage into the brain is not a simple matter of passive diffusion but involves interaction with specific transporter proteins.[8][9]

This guide will provide a comprehensive overview of the current understanding of norcocaine's BBB permeability, offering both theoretical grounding and practical methodologies for its investigation.

Physicochemical Properties of Norcocaine Hydrochloride

The ability of a molecule to cross the BBB via passive diffusion is heavily influenced by its physicochemical characteristics. Norcocaine hydrochloride, the salt form of norcocaine, possesses properties that influence its solubility and behavior in biological systems.

PropertyValueSource
Molecular Formula C16H20ClNO4[10]
Molecular Weight 325.79 g/mol [10]
XLogP3 1.8[11]
Solubility Cocaine hydrochloride is highly soluble in water. While specific data for norcocaine hydrochloride is not readily available, its structural similarity suggests it is also water-soluble.[12]N/A

The XLogP3 value of 1.8 for norcocaine suggests a moderate degree of lipophilicity.[11] While lipophilicity is a key factor for passive diffusion across the BBB, the presence of ionizable groups and the overall molecular structure also play a crucial role.[6]

Mechanisms of Transport Across the Blood-Brain Barrier

The transport of small molecules across the BBB is a complex process involving multiple potential pathways. Understanding these mechanisms is essential for interpreting permeability data for norcocaine.

Passive Diffusion

This pathway allows for the movement of small, lipid-soluble molecules across the endothelial cell membranes down their concentration gradient.[6][7] Molecules with a molecular weight generally below 400-600 Da and high lipophilicity are more likely to utilize this route.[6] While norcocaine's molecular weight falls within this range, its transport is not solely dependent on passive diffusion.

Carrier-Mediated Transport (CMT)

The BBB is equipped with a variety of solute carrier (SLC) transporters that facilitate the influx of essential nutrients and the efflux of waste products.[2][9] These transporters can also recognize and transport xenobiotics that share structural similarities with their endogenous substrates.

A pivotal study has shown that norcocaine, along with cocaine, is a substrate for a carrier-mediated transport system at the BBB.[8][9] Specifically, this research points to the involvement of a proton-antiporter system.[8][9] Norcocaine was found to be a potent inhibitor of cocaine transport, indicating that it competes for the same transporter.[8][9][13] This carrier-mediated influx is significantly more substantial than passive diffusion for cocaine, and by extension, likely for norcocaine as well.[8][9]

Efflux Transporters

The BBB also possesses efflux transporters, such as P-glycoprotein (P-gp) and other ATP-binding cassette (ABC) transporters, which actively pump xenobiotics out of the brain, thereby limiting their CNS exposure.[2][9] While the interaction of norcocaine with these efflux systems has not been as extensively studied as its influx, it remains a critical consideration in its overall brain accumulation.

Methodologies for Assessing Blood-Brain Barrier Permeability

A multi-faceted approach employing in silico, in vitro, and in vivo models is necessary to comprehensively evaluate the BBB permeability of a compound like norcocaine.

In Silico Prediction

Computational models can provide initial estimates of BBB permeability based on a molecule's physicochemical properties. These models often use parameters like lipophilicity (LogP), molecular weight, polar surface area, and hydrogen bond count to predict the likelihood of a compound crossing the BBB. While useful for initial screening, these predictions do not account for active transport mechanisms and require experimental validation.

In Vitro Models

In vitro models provide a controlled environment to study specific aspects of BBB transport.[14][15]

These models utilize cultured brain endothelial cells to form a monolayer that mimics the BBB.[15]

  • Primary Brain Endothelial Cells: These cells, harvested directly from animal brain tissue, provide a high-fidelity representation of the in vivo BBB but can be technically challenging to culture.[14]

  • Immortalized Brain Endothelial Cell Lines: Cell lines such as the human cerebral capillary endothelial cell line (hCMEC/D3) offer a more reproducible and scalable model, though they may not fully replicate all the characteristics of the in vivo BBB.[8][9]

  • Co-culture Models: To better mimic the neurovascular unit, endothelial cells can be co-cultured with other cell types like astrocytes and pericytes, which are known to induce and maintain the barrier properties of the endothelium.[15][16][17]

Experimental Protocol: In Vitro Transwell Permeability Assay

This protocol outlines a general procedure for assessing the permeability of norcocaine hydrochloride using a cell-based in vitro BBB model.

Objective: To determine the apparent permeability coefficient (Papp) of norcocaine hydrochloride across a brain endothelial cell monolayer.

Materials:

  • Transwell inserts with a microporous membrane (e.g., 0.4 µm pore size)

  • 24-well plates

  • Brain endothelial cells (e.g., hCMEC/D3)

  • Cell culture medium and supplements

  • Norcocaine hydrochloride standard

  • Lucifer yellow or another low-permeability marker

  • Analytical instrumentation for quantification (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding: Seed the brain endothelial cells onto the apical side of the Transwell inserts at a sufficient density to form a confluent monolayer.

  • Barrier Formation: Culture the cells for several days to allow for the formation of tight junctions. Monitor the integrity of the monolayer by measuring the transendothelial electrical resistance (TEER). TEER values should reach a stable and sufficiently high level (e.g., >150 Ω x cm²) to indicate a tight barrier.[16][17]

  • Permeability Experiment: a. Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution). b. Add the transport buffer containing a known concentration of norcocaine hydrochloride and a low-permeability marker (e.g., Lucifer yellow) to the apical (donor) chamber. c. Add fresh transport buffer to the basolateral (receiver) chamber. d. At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer. e. At the end of the experiment, collect samples from the apical chamber.

  • Sample Analysis: Quantify the concentration of norcocaine hydrochloride and the low-permeability marker in the collected samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of compound appearance in the receiver chamber.
    • A is the surface area of the membrane.
    • C0 is the initial concentration in the donor chamber. b. The permeability of the low-permeability marker is used to confirm the integrity of the cell monolayer during the experiment.

Diagram: In Vitro Transwell Permeability Assay Workflow

Transwell_Assay cluster_setup 1. Model Setup cluster_experiment 2. Permeability Experiment cluster_analysis 3. Analysis Seed Seed Endothelial Cells on Transwell Insert Culture Culture to Form Confluent Monolayer Seed->Culture TEER Monitor Barrier Integrity (TEER) Culture->TEER Dose Dose Apical Chamber with Norcocaine HCl TEER->Dose Barrier Confirmed Sample Sample Basolateral Chamber at Time Intervals Dose->Sample Quantify Quantify Norcocaine HCl (e.g., LC-MS/MS) Sample->Quantify Calculate Calculate Apparent Permeability (Papp) Quantify->Calculate Kp_Workflow cluster_procedure 1. In Vivo Procedure cluster_analysis 2. Sample Analysis cluster_calculation 3. Data Calculation Administer Administer Norcocaine HCl to Animal Model Collect Collect Blood and Perfuse Brain Administer->Collect Homogenize Homogenize Brain Tissue Collect->Homogenize Extract Extract Norcocaine from Plasma and Brain Homogenate Homogenize->Extract Quantify Quantify Concentrations (LC-MS/MS) Extract->Quantify Calculate_Kp Calculate Brain-to-Plasma Ratio (Kp) Quantify->Calculate_Kp

Caption: Workflow for determining the in vivo Kp value.

Analytical Methods for Norcocaine Quantification

Accurate and sensitive analytical methods are crucial for determining the low concentrations of norcocaine expected in biological matrices from permeability studies.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors is a common method for the separation and quantification of cocaine and its metabolites. [18][19]* Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly specific and sensitive technique often used in forensic toxicology for the detection of norcocaine. [1]* Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and throughput. [20][21][22]It allows for the detection of very low concentrations of norcocaine in complex biological samples like plasma and brain homogenate.

Current Understanding of Norcocaine's BBB Permeability

While a definitive quantitative value for the BBB permeability of norcocaine hydrochloride is not widely reported in the literature, the available evidence strongly points to a significant role for carrier-mediated transport. The finding that norcocaine potently inhibits the carrier-mediated transport of cocaine across the BBB is a key piece of evidence. [8][9][13]This suggests that norcocaine is also a substrate for this transporter and that its entry into the brain is not solely dependent on its physicochemical properties.

The involvement of a carrier-mediated system has several important implications:

  • Saturability: The transport of norcocaine into the brain may be saturable at higher concentrations.

  • Competition: Other drugs or endogenous molecules that are substrates for the same transporter could compete with norcocaine for entry into the brain, potentially altering its neuropharmacokinetics.

  • Individual Variability: Genetic polymorphisms in the transporter could lead to individual differences in the extent of norcocaine's brain penetration and, consequently, its effects.

Furthermore, cocaine itself has been shown to disrupt the integrity of the BBB by altering the expression of tight junction proteins. [3][23][24]It is plausible that norcocaine could exert similar effects, further complicating the dynamics of its CNS entry.

Conclusion and Future Directions

The blood-brain barrier permeability of norcocaine hydrochloride is a critical factor in its neuropharmacological and toxicological profile. The current body of evidence strongly indicates that its passage into the central nervous system is not a simple process of passive diffusion but is significantly influenced by a carrier-mediated transport system, likely a proton-antiporter that it shares with cocaine.

Future research should focus on:

  • Quantitative Permeability Studies: Determining the apparent permeability coefficient (Papp) in validated in vitro models and the unbound brain-to-plasma ratio (Kp,uu) in vivo to provide a more precise measure of norcocaine's ability to cross the BBB.

  • Transporter Identification: Elucidating the specific molecular identity of the transporter(s) responsible for norcocaine's influx into the brain.

  • Efflux System Interactions: Investigating whether norcocaine is a substrate for P-glycoprotein or other efflux transporters at the BBB.

  • Impact on BBB Integrity: Assessing the direct effects of norcocaine on the expression and function of tight junction proteins and the overall integrity of the blood-brain barrier.

A deeper understanding of these factors will be invaluable for developing a more complete picture of cocaine's pharmacology and for the development of potential therapeutic interventions for cocaine use disorder.

References

  • Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. (n.d.). Google Scholar.
  • Terasaki, T., & Hosoya, K. (2001). Small Molecular Drug Transfer across the Blood-Brain Barrier via Carrier-Mediated Transport Systems. PMC.
  • Transporter-mediated Small Molecule Drug Blood-Brain Barrier Penetration. (2025, April 20). Sino Biological.
  • Patabendige, A., & Skinner, R. A. (2018). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. PMC.
  • Pardridge, W. M. (2005). Transport of small molecules through the blood-brain barrier: biology and methodology. PubMed.
  • How is drug distribution in the brain measured? (2025, May 28). Patsnap Synapse.
  • Norcocaine | 18717-72-1. (n.d.). Benchchem.
  • LeBelle, M., & Callahan, S. (1995). Determination of cocaine and norcocaine in plasma and cell cultures using high-performance liquid chromatography. PubMed.
  • de Jong, J., & Visser, J. (2012). In Vivo Methods to Study Uptake of Nanoparticles into the Brain. PMC.
  • Wilhelm, I., & Krizbai, I. A. (2014). In vitro models of the blood-brain barrier. Acta Biologica Szegediensis.
  • In Vitro Blood Brain Barrier Models for Drug Development. (2022, December 18). Tempo Bioscience.
  • In Vitro Blood Brain Barrier Permeability Assessment. (2024, April 8). Visikol.
  • Hammarlund-Udenaes, M. (2010). Methods for estimation of brain active site concentration of drugs and other chemicals. PubMed.
  • Chapy, H., Smirnova, M., André, P., Schlatter, J., Chiadmi, F., Couraud, P.-O., Scherrmann, J.-M., Declèves, X., & Cisternino, S. (2015). Carrier-Mediated Cocaine Transport at the Blood-Brain Barrier as a Putative Mechanism in Addiction Liability. ResearchGate.
  • Jamdar, S. C., & Pantuck, C. B. (2000). A Rapid, Sensitive Assay for Cocaine and Its Metabolites in Biological Fluids using Solid-Phase Extraction and High. Journal of Analytical Toxicology.
  • Norcocaine hydrochloride | C16H20ClNO4 | CID 3046136. (n.d.). PubChem.
  • Slawson, M. H., & Shaw, K. J. (n.d.). Determination of Cocaine and Metabolites in Urine Using Electrospray LC/MS. Agilent.
  • Barroso, M., & Gallardo, E. (2009). Bioanalytical methods for the determination of cocaine and metabolites in human biological samples. PubMed.
  • Chapy, H., Smirnova, M., André, P., Schlatter, J., Chiadmi, F., Couraud, P.-O., Scherrmann, J.-M., Declèves, X., & Cisternino, S. (2014). Carrier-Mediated Cocaine Transport at the Blood-Brain Barrier as a Putative Mechanism in Addiction Liability. PMC.
  • Sampedro, G. R., & Falco, A. (2019). Acute cocaine administration alters permeability of blood-brain barrier in freely-moving rats— Evidence using miniaturized fluorescence microscopy. PMC.
  • Determination of Cocaine, Benzoylecgo- nine, Cocaethylene, and Norcocaine in Human Hair Using Solid-Phase Extraction and Liquid. (n.d.). Agilent.
  • Fridén, M., & Gupta, A. (2009). Improved measurement of drug exposure in the brain using drug-specific correction for residual blood. PMC.
  • Chapy, H., Smirnova, M., André, P., Schlatter, J., Chiadmi, F., Couraud, P.-O., Scherrmann, J.-M., Declèves, X., & Cisternino, S. (2016). Carrier-Mediated Cocaine Transport at the Blood-Brain Barrier as a Putative Mechanism in Addiction Liability. International Journal of Neuropsychopharmacology.
  • Sharma, H. S., & Ali, S. F. (2020). Effects of Drugs of Abuse on the Blood-Brain Barrier: A Brief Overview. Frontiers.
  • Sharma, H. S., & Muresanu, D. F. (2009). Cocaine-Induced Breakdown of the Blood-Brain Barrier and Neurotoxicity. ResearchGate.
  • (-)-Norcocaine | C16H19NO4 | CID 644007. (n.d.). PubChem.
  • Sinniah, D. (2008). Molecular Modelling Analysis of the Metabolism of Cocaine. Science Alert.
  • Pelkonen, O., & Raunio, H. (2011). Drug Transport and Metabolism in the Blood–Brain Barrier. Frontiers.
  • Chen, Y., & Liu, L. (2012). Experimental Methods and Transport Models for Drug Delivery across the Blood-Brain Barrier. PMC.

Sources

Foundational

Bioactivity & Toxicology of Cocaine Metabolites: A Technical Review

Executive Summary For decades, the prevailing dogma in cocaine pharmacokinetics treated metabolites primarily as inactive markers for forensic verification. However, contemporary research has dismantled this view, reveal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the prevailing dogma in cocaine pharmacokinetics treated metabolites primarily as inactive markers for forensic verification. However, contemporary research has dismantled this view, revealing that the metabolic cascade of cocaine generates compounds with distinct, potent, and often synergistic biological activities.

This technical guide provides a rigorous analysis of these metabolites. We move beyond the parent compound to analyze the specific pharmacodynamics of Cocaethylene (a cardiotoxic product of ethanol co-ingestion), Norcocaine (a hepatotoxic oxidative product), and Anhydroecgonine Methyl Ester (AEME) (a neurotoxic pyrolysis product specific to "crack" cocaine). Furthermore, we re-evaluate Benzoylecgonine (BE) , demonstrating its critical role in delayed vasoconstriction and seizure induction.[1]

Metabolic Architecture

Cocaine metabolism is not a singular linear pathway but a bifurcated system dependent on enzymatic availability and route of administration. The two primary pathways are Hydrolysis (mediated by carboxylesterases and butyrylcholinesterase) and Oxidation (mediated by CYP450 isozymes).[1]

Pathway Visualization

The following diagram maps the enzymatic conversion of cocaine into its bioactive and inactive forms.

CocaineMetabolism Cocaine Cocaine (Parent) BE Benzoylecgonine (BE) [Vasoconstrictor] Cocaine->BE Hydrolysis (hCE1 / Spontaneous) EME Ecgonine Methyl Ester (EME) [Weakly Active] Cocaine->EME Hydrolysis (hCE2 / BChE) Cocaethylene Cocaethylene [Cardiotoxic/Long Half-life] Cocaine->Cocaethylene Transesterification (hCE1 + Ethanol) Norcocaine Norcocaine [Hepatotoxic/NET Potent] Cocaine->Norcocaine Oxidation (CYP3A4) AEME AEME (Pyrolysis Product) [Neurotoxic/Muscarinic] Cocaine->AEME Pyrolysis (>90°C / Smoking) Ethanol Ethanol (Co-ingestion)

Figure 1: Metabolic bifurcation of cocaine.[1][2] Note the role of hCE1 in both hydrolysis (BE) and transesterification (Cocaethylene).

The "Inactive" Myth: Benzoylecgonine (BE)[1]

Benzoylecgonine is the primary urinary metabolite detected in drug screens.[1] While it lacks the intense euphoric rush of cocaine due to poor blood-brain barrier (BBB) penetration, it is not pharmacologically inert.[1]

  • Cerebral Vasoconstriction: BE is a potent vasoconstrictor.[1][2] Research indicates that while cocaine causes immediate transient vasoconstriction, BE induces prolonged constriction of cerebral arteries. This mechanism is cited as a causative factor in delayed strokes and headaches occurring hours or days after use.[1]

  • Seizure Threshold: BE lowers the seizure threshold.[1] In high concentrations, it acts as an excitatory agent on the CNS, contributing to the "delayed toxicity" profile seen in overdose cases.

  • Environmental Persistence: Unlike cocaine, which degrades rapidly, BE is highly stable in aqueous environments, making it a persistent contaminant in wastewater and a standard marker for community drug load estimation.

The Toxic Powerhouses: Norcocaine & Cocaethylene

Cocaethylene: The Synergistic Threat

Formed only during the co-ingestion of cocaine and alcohol, Cocaethylene is produced via transesterification by liver carboxylesterase 1 (hCE1).

  • Pharmacokinetics: Cocaethylene has a significantly longer half-life (

    
     min) compared to cocaine (
    
    
    
    min).[1] This extends the duration of dopaminergic stimulation and physiological stress.
  • Cardiotoxicity: It is equipotent to cocaine at the dopamine transporter (DAT) but possesses higher toxicity for cardiac sodium channels.[1] This results in a higher probability of QTc prolongation, arrhythmias, and sudden cardiac death compared to cocaine alone.

Norcocaine: The Oxidative Hazard

Produced by CYP3A4, Norcocaine is a minor metabolite (<5%) but highly bioactive.[1]

  • Hepatotoxicity: Norcocaine is further oxidized to N-hydroxy-norcocaine, which generates reactive oxygen species (ROS) and nitroxide radicals.[1] This pathway is the primary driver of cocaine-induced hepatotoxicity (liver necrosis).[1]

  • Receptor Profile: Unlike cocaine, which binds DAT, SERT, and NET with relatively balanced affinity, Norcocaine shows high affinity for NET and DAT but negligible affinity for SERT (see Table 1).

The Pyrolysis Product: AEME

Anhydroecgonine Methyl Ester (AEME) is unique to smoked "crack" cocaine.[1][3] It is formed by the thermal elimination of benzoic acid from the cocaine molecule.

  • Cholinergic Dysregulation: AEME does not act primarily on monoamine transporters.[1] Instead, it acts as an agonist at muscarinic acetylcholine receptors (M1 and M3) .[1]

  • Neurotoxicity: AEME induces apoptosis in hippocampal neurons via Caspase-3 activation.[1][4] This damage is distinct from dopaminergic toxicity and contributes to the cognitive deficits observed in chronic crack users.

Comparative Pharmacology Data

The following table synthesizes binding affinity (


) and primary toxicity profiles.[1] Note the distinct selectivity of Norcocaine for NET compared to the parent compound.
CompoundDAT

(nM)
SERT

(nM)
NET

(nM)
Primary MechanismCritical Toxicity
Cocaine ~230~740~480TRI (Triple Reuptake Inhibitor)Sympathomimetic load, Vasoconstriction
Cocaethylene ~200~3000~600DAT/NET InhibitorCardiotoxicity , Arrhythmia, Prolonged Half-life
Norcocaine ~300>20,000~100NET/DAT InhibitorHepatotoxicity (via N-OH-Norcocaine)
AEME N/AN/AN/AMuscarinic Agonist (M1/M3)Neurotoxicity (Hippocampal Apoptosis)

Note:


 values are approximate means derived from human transporter assays (HEK-293 expression systems).

Technical Workflow: Metabolite Quantification

For drug development and forensic analysis, distinguishing these metabolites is critical. The following protocol outlines a robust LC-MS/MS workflow using Solid Phase Extraction (SPE) to isolate these polar and non-polar compounds simultaneously.

Protocol: LC-MS/MS with SPE[1]
  • Sample Prep: Aliquot 200

    
    L plasma. Add deuterated internal standards (Cocaine-d3, BE-d3, CE-d3).[1]
    
  • Protein Precipitation: Add cold Acetonitrile (1:3 v/v). Vortex and centrifuge at 10,000g for 10 min.

  • SPE Loading: Use mixed-mode cation exchange cartridges (e.g., Oasis MCX).[1] Condition with MeOH/Water. Load supernatant.

  • Wash: Acidic wash (2% Formic Acid) to remove neutrals; Organic wash (MeOH) to remove lipids.[1]

  • Elution: Elute with 5%

    
     in MeOH (releases basic amines).
    
  • LC-MS/MS: Inject onto C18 column.[1][5] Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile.[1]

Analytical Workflow Diagram

LCMSWorkflow Sample Plasma Sample + Internal Stds Precip Protein Precipitation (ACN, 10,000g) Sample->Precip SPE Solid Phase Extraction (Mixed-Mode Cation) Precip->SPE Supernatant Elution Basified Elution (5% NH4OH in MeOH) SPE->Elution Wash & Elute LC LC Separation (C18 Column) Elution->LC Inject MS MS/MS Detection (MRM Mode) LC->MS Quantification

Figure 2: Optimized extraction and detection workflow for simultaneous quantification of cocaine and polar metabolites.

References

  • Hearn, W. L., et al. (1991).[1] Cocaethylene: a unique cocaine metabolite displays high affinity for the dopamine transporter. Journal of Neurochemistry.[1][6] Link

  • Han, D. D., et al. (2006).[1] Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs.[7][8] BMC Pharmacology.[1] Link

  • Oliveira, N. R., et al. (2015).[1] M1 and M3 muscarinic receptors may play a role in the neurotoxicity of anhydroecgonine methyl ester, a cocaine pyrolysis product.[4][9][10] Scientific Reports.[1][4] Link[1]

  • Kovacic, P. (2005).[1] Role of oxidative metabolites of cocaine in toxicity and addiction: oxidative stress and electron transfer. Medical Hypotheses.[1] Link

  • Madden, J. A., & Powers, R. H. (1990).[1] Effect of cocaine and benzoylecgonine on murine cerebral artery diameter and toxicity. Life Sciences.[1][11] Link

  • Pennings, E. J., et al. (2002).[1] Hazards of combined use of cocaine and alcohol.[12][13] Addiction.[1][3][10][13] Link

Sources

Protocols & Analytical Methods

Method

LC-MS/MS protocols for quantifying norcocaine in plasma

Executive Summary This Application Note details a validated protocol for the quantification of Norcocaine , a pharmacologically active N-demethylated metabolite of cocaine, in human plasma. The Core Challenge: Norcocaine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a validated protocol for the quantification of Norcocaine , a pharmacologically active N-demethylated metabolite of cocaine, in human plasma.

The Core Challenge: Norcocaine (m/z 290.[1]1) is isobaric with Benzoylecgonine (BZE) , the primary inactive hydrolytic metabolite of cocaine. Both compounds share the primary transition (m/z 290


 168), making mass spectrometric resolution impossible without adequate chromatographic separation. Furthermore, norcocaine is unstable in plasma due to butyrylcholinesterase (BChE) activity.

The Solution: This protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) for superior matrix cleanup and a Biphenyl stationary phase for enhanced selectivity, ensuring baseline resolution of the isobaric pair.

Scientific Background & Rationale

Metabolic Context

Cocaine metabolism follows two distinct pathways:

  • Hydrolysis (Major): Mediated by carboxylesterases and BChE, producing Benzoylecgonine (BZE) and Ecgonine Methyl Ester (EME). These are generally pharmacologically inactive.

  • Oxidation (Minor but Toxic): Mediated by CYP450 (specifically CYP3A4), producing Norcocaine . Unlike BZE, Norcocaine retains significant local anesthetic and stimulant activity and is hepatotoxic.

The Isobaric Trap

In standard C18 chromatography, polar metabolites like BZE elute early. However, under rapid gradient conditions often used in high-throughput toxicology, BZE can co-elute with Norcocaine. Since both share the m/z 290


 168 transition, BZE (often present at concentrations 10-50x higher than norcocaine) can cause massive false-positive quantitation of norcocaine.

Figure 1: Cocaine Metabolic Pathway & Isobaric Interference [2]

CocaineMetabolism cluster_conflict ISOBARIC CONFLICT (m/z 290) Cocaine Cocaine (m/z 304) Norcocaine Norcocaine (m/z 290) *Active/Toxic* Cocaine->Norcocaine CYP3A4 (N-Demethylation) BZE Benzoylecgonine (BZE) (m/z 290) *Inactive* Cocaine->BZE hCE1 / Spontaneous (Hydrolysis) EME Ecgonine Methyl Ester (m/z 182) Cocaine->EME hCE2 / BChE (Hydrolysis)

Caption: Metabolic pathways of cocaine highlighting the isobaric conflict between the active metabolite Norcocaine and the inactive Benzoylecgonine.

Materials & Reagents

  • Standards: Norcocaine HCl, Benzoylecgonine (for resolution check), Cocaine (optional).

  • Internal Standard (IS): Norcocaine-D3 (100 µg/mL in methanol).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

  • Sample Collection: BD Vacutainer® Fluoride/Oxalate tubes (Grey top) are mandatory to inhibit BChE activity.

  • SPE Cartridges: Waters Oasis MCX (30 mg, 1 cc) or Phenomenex Strata-X-C.

  • Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or Restek Raptor Biphenyl.

    • Why Biphenyl? It offers superior pi-pi interactions with the aromatic tropane ring, providing better selectivity for norcocaine vs. BZE compared to standard C18.

Sample Preparation Protocol (Mixed-Mode SPE)

Rationale: Liquid-Liquid Extraction (LLE) often yields dirty extracts for basic drugs. Protein Precipitation (PPT) leaves phospholipids that cause ion suppression. Mixed-Mode Cation Exchange (MCX) utilizes both hydrophobic retention (reversed-phase) and electrostatic retention (cation exchange), allowing for a rigorous organic wash that removes neutral interferences before elution.

Figure 2: SPE Extraction Workflow

SPE_Workflow Step1 1. Pre-treatment 200µL Plasma + 20µL IS + 200µL 4% H3PO4 Step2 2. Condition 1mL MeOH then 1mL Water Step1->Step2 Step3 3. Load Apply Sample (Low flow rate) Step2->Step3 Step4 4. Wash 1 1mL 2% Formic Acid (Removes proteins) Step3->Step4 Step5 5. Wash 2 1mL Methanol (Removes neutrals/lipids) Step4->Step5 Step6 6. Elute 2 x 250µL 5% NH4OH in MeOH Step5->Step6

Caption: Mixed-Mode Strong Cation Exchange (MCX) workflow ensuring removal of acidic/neutral matrix components while retaining basic norcocaine.

Detailed Steps:

  • Plasma Thawing: Thaw plasma samples at room temperature. Vortex briefly.

  • Aliquoting: Transfer 200 µL of plasma to a clean microcentrifuge tube.

  • IS Addition: Add 20 µL of Norcocaine-D3 working solution (100 ng/mL). Vortex.

  • Acidification: Add 200 µL of 4% Phosphoric Acid (

    
    ). Vortex.
    
    • Note: Acidification ionizes the basic nitrogen (pKa ~8.6), ensuring it binds to the cation exchange sorbent.

  • SPE Conditioning:

    • 1 mL MeOH.

    • 1 mL Water.

  • Load: Load the pre-treated sample onto the cartridge. Gravity flow or low vacuum (< 5 inHg).

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water.

    • Purpose: Removes proteins and salts.

  • Wash 2 (Organic): 1 mL 100% Methanol.

    • Critical Step: Since norcocaine is charged (bound ionically), 100% MeOH washes away neutral lipids and hydrophobic interferences without eluting the analyte.

  • Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide (

    
    ) in Methanol.
    
    • Mechanism: High pH neutralizes the drug and the sorbent, breaking the ionic bond.

  • Evaporation & Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL  Mobile Phase A/B (90:10).
    

LC-MS/MS Instrumentation & Conditions

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[3]

    • Note: Methanol is preferred over Acetonitrile for Biphenyl columns to maximize pi-pi selectivity.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10 Initial Hold
0.50 10 Load
4.00 90 Elution of Analytes
5.00 90 Wash
5.10 10 Re-equilibration

| 7.00 | 10 | End of Run |

Chromatographic Expectation: Benzoylecgonine will elute significantly earlier (~2.5 min) than Norcocaine (~3.8 min) due to BZE's higher polarity.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI) Positive Mode.[2]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 500°C.

MRM Transitions Table:

AnalytePrecursor (m/z)Product (m/z)RoleCollision Energy (eV)
Norcocaine 290.1168.1 Quantifier25
290.1136.1Qualifier35
Benzoylecgonine 290.1168.1Interference Check25
290.1105.0ID Confirmation40
Norcocaine-D3 293.1171.1Internal Standard25

Note on Specificity: While both share the 168 fragment, Norcocaine produces a unique 136 fragment (cleavage of the tropane ring), whereas BZE produces a 105 fragment (benzoyl ion). Use the 136 ion to confirm the peak is Norcocaine if retention times shift.

Method Validation Parameters

ParameterAcceptance Criteria (FDA/EMA Bioanalytical Guidelines)
Linearity

over range 1.0 – 500 ng/mL.
Accuracy ±15% of nominal (±20% at LLOQ).
Precision CV < 15% (CV < 20% at LLOQ).
Recovery > 80% (Consistent across low/high QC).
Matrix Effect 85-115% (Minimal ion suppression due to SPE wash).
Stability Stable for 24h in autosampler (4°C); 3 freeze-thaw cycles.

Troubleshooting & Optimization

  • Ghost Peak at Norcocaine RT: If a peak appears in the blank at the Norcocaine retention time, check for carryover. Run 3 blank injections of pure methanol after high-concentration standards.

  • Co-elution with BZE: If BZE and Norcocaine peaks merge, lower the initial %B or extend the gradient slope. Do not increase flow rate; resolution requires interaction time.

  • Low Sensitivity: Check the pH of the mobile phase. Norcocaine requires acidic conditions (Formic acid) to protonate for ESI+. Ensure the evaporation step didn't "bake" the sample (keep <40°C).

References

  • Johansen, S. S., & Bhatia, H. M. (2007). Quantitative analysis of cocaine and its metabolites in whole blood and urine by high-performance liquid chromatography coupled with tandem mass spectrometry.

  • Agilent Technologies. (2012). Determination of Cocaine, Benzoylecgonine, Cocaethylene, and Norcocaine in Human Hair Using Solid-Phase Extraction and LC-MS/MS.[4] Application Note.

  • Waters Corporation. (2015). Rapid Analysis of Cocaine and Metabolites by Mixed-Mode µElution SPE Combined with UPLC-MS/MS.

  • Scheidweiler, K. B., et al. (2016). Stability of cocaine and its metabolites in blood and plasma. Journal of Analytical Toxicology.

    • (General reference for stability data cited in text).

Sources

Application

GC-MS derivatization techniques for norcocaine hydrochloride analysis

Application Note: Advanced GC-MS Derivatization Techniques for Norcocaine Hydrochloride Analysis Executive Summary Norcocaine, the N-demethylated metabolite of cocaine, presents a distinct analytical challenge in Gas Chr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced GC-MS Derivatization Techniques for Norcocaine Hydrochloride Analysis

Executive Summary

Norcocaine, the N-demethylated metabolite of cocaine, presents a distinct analytical challenge in Gas Chromatography-Mass Spectrometry (GC-MS) due to its polar secondary amine functionality. Unlike cocaine, which possesses a tertiary amine and can be analyzed directly, norcocaine requires derivatization to improve volatility, thermal stability, and peak shape, and to prevent adsorption on active sites within the GC inlet.

This guide details two industry-standard derivatization protocols: Silylation (BSTFA) for rapid screening and Perfluoroacylation (PFPA) for high-sensitivity quantitation. These protocols are designed for researchers and forensic toxicologists requiring robust, self-validating workflows.

Chemistry of Derivatization

Understanding the reaction mechanism is critical for troubleshooting. Norcocaine hydrochloride must first be neutralized to its free base during extraction. The subsequent derivatization targets the secondary amine group (-NH).

  • Mechanism A: Silylation (BSTFA)

    • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Reaction: The active hydrogen on the secondary amine is replaced by a trimethylsilyl (TMS) group.

    • Result: Increases molecular weight by 72 Da. Produces a non-polar, volatile derivative suitable for standard EI-MS.

  • Mechanism B: Perfluoroacylation (PFPA)

    • Reagent: Pentafluoropropionic Anhydride (PFPA).

    • Reaction: Acylation of the secondary amine to form an amide.

    • Result: Increases molecular weight by 146 Da. The introduction of electronegative fluorine atoms significantly enhances stability and mass spectral uniqueness, shifting ions to higher mass-to-charge (m/z) ratios, reducing matrix interference.

Experimental Workflow Visualization

The following diagram illustrates the critical path from sample preparation to data acquisition.

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Sample Biological Matrix (Blood/Urine/Hair) IS Add Internal Standard (Norcocaine-D3) Sample->IS SPE Solid Phase Extraction (Mixed Mode C18/Cation) IS->SPE Elute Elution & Evaporation (DCM/IPA/NH4OH) SPE->Elute Choice Select Agent Elute->Choice BSTFA Method A: Silylation (BSTFA + 1% TMCS) 70°C, 20 min Choice->BSTFA PFPA Method B: Acylation (PFPA + PFPOH) 60°C, 20 min Choice->PFPA GCMS GC-MS Analysis (SIM Mode) BSTFA->GCMS PFPA->GCMS Data Quantitation (Ion Ratios) GCMS->Data

Caption: Figure 1. Integrated workflow for Norcocaine analysis. The SPE step serves as a cleanup filter, while the choice of derivatization agent dictates the sensitivity and specificity of the final assay.

Sample Preparation: The "Self-Validating" Protocol

Direct injection of biological extracts often leads to column contamination. We utilize Solid Phase Extraction (SPE) with a mixed-mode mechanism (hydrophobic + cation exchange) to ensure only basic drugs are retained.

Reagents:

  • Phosphate Buffer (0.1 M, pH 6.0)

  • Elution Solvent: Dichloromethane:Isopropanol:Ammonium Hydroxide (78:20:2).

Protocol:

  • Conditioning: Condition SPE column (e.g., Bond Elut Certify) with 2 mL Methanol, then 2 mL Phosphate Buffer.

  • Loading: Load sample (pH adjusted to 6.0) at 1 mL/min.[1]

  • Washing: Wash with 2 mL 1.0 M Acetic Acid (removes zwitterions/acids), then 2 mL Methanol (removes neutrals/hydrophobics).

  • Drying: Dry cartridge under high vacuum for 5 minutes (Critical: Moisture kills derivatization reagents).

  • Elution: Elute with 2 mL Elution Solvent.

  • Evaporation: Evaporate to dryness under nitrogen at 40°C.

Method A: Rapid Silylation (BSTFA)

Best for: Routine screening, high-concentration samples.

Reagents:

  • BSTFA with 1% TMCS (Trimethylchlorosilane).

  • Ethyl Acetate (Anhydrous).

Step-by-Step:

  • Reconstitute the dried SPE residue in 50

    
    L of Ethyl Acetate.
    
  • Add 50

    
    L of BSTFA + 1% TMCS.
    
  • Cap the vial tightly and vortex for 10 seconds.

  • Incubate at 70°C for 20 minutes .

  • Cool to room temperature.

  • Inject directly (or evaporate and reconstitute if concentration is required, though direct injection is common for BSTFA).

Method B: High-Sensitivity Perfluoroacylation (PFPA)

Best for: Trace analysis, hair analysis, complex matrices.

Reagents:

  • PFPA (Pentafluoropropionic Anhydride).[2]

  • PFPOH (2,2,3,3,3-Pentafluoro-1-propanol) - Optional, improves stability of carboxyl groups if benzoylecgonine is co-analyzed.

Step-by-Step:

  • To the dried residue, add 50

    
    L of PFPA.
    
  • (Optional) Add 20

    
    L of PFPOH.
    
  • Cap and incubate at 60°C for 20 minutes .

  • Critical Step: Evaporate to dryness under a stream of nitrogen at 40°C. Note: Excess PFPA is corrosive to the GC column and source; it must be removed.

  • Reconstitute in 50

    
    L of Ethyl Acetate.
    
  • Inject into GC-MS.[1][3]

GC-MS Parameters & Data Analysis

Instrument: Agilent 7890/5977 or equivalent. Column: DB-5MS (30m x 0.25mm x 0.25


m).[1]
Inlet:  Splitless, 250°C.
Carrier Gas:  Helium at 1.0 mL/min (Constant Flow).
Oven Program: 
  • Initial: 70°C (hold 1 min)

  • Ramp: 20°C/min to 280°C

  • Hold: 5 min at 280°C.

Mass Spectral Data (SIM Table)
AnalyteDerivativeRetention Time (approx)Quant Ion (m/z)Qualifier Ion 1Qualifier Ion 2
Norcocaine TMS 10.8 min82 240361 (M+)
Norcocaine PFP 11.2 min314 435 (M+)176
Cocaine None10.5 min82 182303 (M+)
Norcocaine-D3 PFP (IS)11.2 min317 438179

Note: The TMS derivative produces a base peak at m/z 82, which is shared with Cocaine. This necessitates chromatographic resolution. The PFP derivative shifts the mass spectrum, providing unique high-mass ions (314, 435) that reduce background noise.

References

  • Agilent Technologies. (2013). "Determination of Cocaine, Benzoylecgonine, Cocaethylene, and Norcocaine in Human Hair Using Solid-Phase Extraction and Liquid Chromatography with Tandem Mass Spectrometric Detection.

  • Jindal, S. P., Lutz, T., & Vestergaard, P. (1978).[4] "Mass spectrometric determination of cocaine and its biologically active metabolite, norcocaine, in human urine."[4][5][6] Biomedical Mass Spectrometry, 5(12), 658-663.[4]

  • Valente, M. J., et al. (2010).[7] "Development and validation of a gas chromatography/ion trap-mass spectrometry method for simultaneous quantification of cocaine and its metabolites...". Journal of Chromatography B, 878(30), 3083-3088.[7]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). "SWGDRUG Mass Spectral Library."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatographic Optimization of Cocaine Metabolites

Current Status: Operational Subject: Resolution & Peak Shape Optimization for Norcocaine (NC) and Benzoylecgonine (BE) Assigned Specialist: Senior Application Scientist Introduction: The Polarity Paradox Welcome. If you...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Resolution & Peak Shape Optimization for Norcocaine (NC) and Benzoylecgonine (BE) Assigned Specialist: Senior Application Scientist

Introduction: The Polarity Paradox

Welcome. If you are accessing this guide, you are likely facing a specific chromatographic challenge: Benzoylecgonine (BE) and Norcocaine (NC) possess drastically different physicochemical properties that make simultaneous resolution difficult.

  • The Problem: BE is zwitterionic and highly polar (elutes early, often in the void volume). NC is a hydrophobic secondary amine (elutes late).

  • The Consequence: Standard C18 gradients often flush BE out with the matrix suppressors (poor resolution from interference) while NC retains excessively or tails due to silanol interactions.

This guide moves beyond generic advice to provide specific, self-validating protocols for LC-MS/MS (RPLC & HILIC) and GC-MS (Derivatization) workflows.

Module 1: LC-MS/MS Method Selection

Q: Why is my Benzoylecgonine peak shape poor or co-eluting with the void volume on my C18 column?

A: BE contains both a carboxylic acid group (


) and a tertiary amine (

). On a standard C18 column at neutral pH, the carboxylic acid is ionized (COO-), making the molecule extremely polar. It refuses to interact with the hydrophobic stationary phase, leading to "void volume elution" where ion suppression is highest.

The Fix: You must either suppress the ionization (RPLC) or switch separation mechanisms (HILIC).

Strategy A: Modified RPLC (Polar-Embedded C18)
  • Mechanism: Use a column with a polar group embedded in the alkyl chain (e.g., carbamate or amide). This prevents "phase dewetting" (pore collapse) in 100% aqueous conditions, allowing you to start your gradient at 0-1% organic solvent to trap BE.

  • Mobile Phase: Must be acidic (pH < 3.0) to keep the carboxylic acid protonated (neutral) for retention.

Strategy B: HILIC (Hydrophilic Interaction Liquid Chromatography)
  • Mechanism: Creates a water layer on a polar stationary phase. BE partitions into this water layer, retaining longer than hydrophobic compounds.

  • Benefit: BE elutes later, away from matrix suppression. NC elutes earlier.

Comparative Data: Column Selection
FeatureStandard C18Polar-Embedded C18HILIC (Silica/Amide)
BE Retention Weak / Void VolumeModerate (k' > 1.5)Strong (k' > 5.0)
NC Retention StrongStrongWeak/Moderate
Mobile Phase High Aqueous Start100% Aqueous CompatibleHigh Organic Start (AcN)
Sensitivity Lower (due to high water %)HighHighest (high organic desolvation)
Recommendation Not Recommended Good for Screening Gold Standard for BE

Module 2: Troubleshooting Logic (Decision Trees)

Use the following logic flow to diagnose resolution and peak shape failures.

TroubleshootingLogic Start START: Chromatographic Issue IssueType Identify Specific Failure Start->IssueType BE_Early BE Elutes in Void (k' < 1.5) IssueType->BE_Early Tailing Peak Tailing (As > 1.5) IssueType->Tailing Coelution Matrix Co-elution IssueType->Coelution CheckCol Check Column Type BE_Early->CheckCol CheckpH Check Mobile Phase pH Tailing->CheckpH CleanUp ACTION: Implement MCX SPE (See Module 3) Coelution->CleanUp IsC18 Is it Standard C18? CheckCol->IsC18 SwitchHILIC ACTION: Switch to HILIC (Amide or Bare Silica) IsC18->SwitchHILIC Yes (High Load) ModMobile ACTION: Use 0.1% Formic Acid Start 100% Aqueous IsC18->ModMobile No (Polar C18) pH_High Is pH > 4.0? CheckpH->pH_High Acidify ACTION: Lower pH to < 3.0 (Protonate Acid) pH_High->Acidify Yes CapSilanol ACTION: Add Ammonium Formate (Mask Silanols) pH_High->CapSilanol No (Already Acidic)

Figure 1: Diagnostic logic for resolving retention and peak shape issues for polar metabolites.

Module 3: Sample Preparation (The Hidden Resolution Factor)

Q: Even with a good column, my baseline is noisy and resolution is inconsistent. Why?

A: "Virtual" loss of resolution is often caused by matrix effects (phospholipids/salts) suppressing the signal of BE. Because BE is polar, it often co-elutes with these interferences.

The Protocol: Mixed-Mode Cation Exchange (MCX) You cannot use standard C18 SPE because BE will break through during the wash steps. You must use a Mixed-Mode sorbent (Cation Exchange + Reversed Phase).

Step-by-Step MCX Protocol:

  • Condition: Methanol followed by Water.

  • Load: Sample (Urine/Plasma) diluted 1:1 with 0.1% Formic Acid (Acidifies BE to bind via hydrophobic interaction initially, or adjust to pH 6 to engage cation exchange for NC).

  • Wash 1 (Aqueous): 0.1% Formic Acid in Water (Removes proteins/salts).

  • Wash 2 (Organic): 100% Methanol (CRITICAL STEP).

    • Why? BE and NC are locked to the sorbent via ionic interactions (Amine group + Sulfonic acid group on sorbent). This allows you to wash with strong organic solvent to remove neutral lipids without eluting the drugs.

  • Elute: 5% Ammonium Hydroxide in Methanol.

    • Mechanism:[1][2][3] High pH neutralizes the drug's amine group, breaking the ionic bond and releasing the analyte.

SPE_Workflow Load LOAD Dilute Sample + Acid (Bind via Cation Exchange) Wash1 WASH 1 Aqueous Acid (Remove Salts) Load->Wash1 Wash2 WASH 2 100% Methanol (Remove Neutrals/Lipids) Wash1->Wash2 Elute ELUTE 5% NH4OH in MeOH (Break Ionic Bond) Wash2->Elute

Figure 2: Mixed-Mode Cation Exchange (MCX) workflow for cleaning up polar metabolites.

Module 4: GC-MS Specifics (Derivatization)

Q: I am using GC-MS and my resolution is non-existent. Peaks are smearing.

A: Norcocaine and Benzoylecgonine are not volatile enough for GC in their native state. If you see smearing, your derivatization is incomplete.

The Chemistry:

  • Norcocaine: Contains a secondary amine.

  • Benzoylecgonine: Contains a carboxylic acid.

Recommended Protocol: Perfluoroacylation (PFPA) While silylation (BSTFA) works, perfluoroacylation using PFPA (Pentafluoropropionic anhydride) and PFPOH (Pentafluoropropanol) provides superior stability and chromatographic resolution.

  • Evaporate SPE eluate to dryness.

  • Add Reagent: 50 μL PFPA + 25 μL PFPOH.

  • Incubate: 70°C for 20 minutes.

  • Evaporate to dryness (remove excess acid).

  • Reconstitute in Ethyl Acetate.

Result: This converts the polar groups into fluorinated esters/amides, drastically increasing volatility and separation efficiency.

References

  • Centers for Disease Control and Prevention (CDC). (2019). Laboratory Procedure Manual: Cocaine and Metabolites in Urine by HPLC-MS/MS. [Link]

  • Scheidweiler, K. B., et al. (2012). Pharmacokinetics of Cocaine and Metabolites in Human Oral Fluid and Correlation with Plasma Concentrations after Controlled Administration. Journal of Analytical Toxicology.[4] [Link]

  • Agilent Technologies. (2020). Determination of Cocaine and its Metabolites in Human Urine by GC/MS.[2][3] Application Note. [Link]

  • Waters Corporation. (2021). UPLC-MS/MS Analysis of Cocaine and Metabolites in Urine using Oasis MCX. Application Note. [Link]

Sources

Optimization

Preventing hydrolysis of norcocaine during sample preparation

Current Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Preventing Hydrolysis of Norcocaine in Biological Matrices

Welcome to the Metabolite Stability Hub

If you are detecting high levels of Benzoylnorecgonine (BNE) or Norecgonine Methyl Ester (NEME) but low levels of Norcocaine , you are likely witnessing ex vivo degradation, not metabolic clearance.

Norcocaine is the N-demethylated metabolite of cocaine. Like its parent compound, it contains two ester linkages susceptible to cleavage. Preserving these bonds is not just about "keeping samples cold"—it requires a dual-strategy to block both enzymatic and chemical hydrolysis.

This guide provides the mechanistic understanding and validated protocols required to stabilize Norcocaine from collection through LC-MS/MS analysis.

Module 1: The Chemistry of Instability

To prevent degradation, you must understand the two distinct forces attacking the Norcocaine molecule.

  • Enzymatic Hydrolysis (The Biological Threat):

    • Culprit: Plasma butyrylcholinesterase (BChE) and liver carboxylesterases.[1]

    • Mechanism: Cleavage of the benzoyl ester linkage.

    • Product: Norecgonine Methyl Ester (NEME).

    • Inhibitor: Fluoride (NaF), Eserine, or organophosphates.

  • Chemical Hydrolysis (The pH Threat):

    • Culprit: High pH (>7.0) and Temperature.

    • Mechanism: Cleavage of the methyl ester linkage.

    • Product: Benzoylnorecgonine (BNE).

    • Inhibitor: Acidification (pH < 5.0).

Visualizing the Degradation Pathways The following diagram illustrates the specific breakdown pathways you are trying to prevent.

Norcocaine_Degradation Norcocaine NORCOCAINE (Target Analyte) BNE Benzoylnorecgonine (BNE) Norcocaine->BNE CHEMICAL HYDROLYSIS (pH > 7.0, Temp > 4°C) Cleaves Methyl Ester NEME Norecgonine Methyl Ester (NEME) Norcocaine->NEME ENZYMATIC HYDROLYSIS (Butyrylcholinesterase) Cleaves Benzoyl Ester Acid Inhibited by: Acidification (pH 5) Acid->BNE Fluoride Inhibited by: Sodium Fluoride (NaF) Fluoride->NEME

Figure 1: Norcocaine degradation pathways. Red arrows indicate hydrolysis routes; yellow notes indicate specific inhibition strategies.

Module 2: Sample Collection & Storage

The "Standard" Tube is Not Enough. Many researchers default to standard Grey Top (Sodium Fluoride/Potassium Oxalate) tubes. While NaF inhibits esterases (preventing NEME formation), it does not lower the pH sufficiently to stop chemical hydrolysis (preventing BNE formation).

The Gold Standard Protocol To ensure <5% degradation over 30 days, you must control both pH and enzyme activity.

ParameterRecommendationMechanism of Action
Tube Type Grey Top (NaF/KOx)NaF inhibits butyrylcholinesterase activity.
Additive Immediate Acidification Add 50% HCl or NaHSO₄ to reach pH ~5.0. This halts chemical hydrolysis.[2]
Temperature -20°C or -80°CSlows kinetic rate of all hydrolysis reactions.
Processing Cold CentrifugationSpin at 4°C to separate plasma; esterases are active in whole blood.

Critical Note: If you cannot acidify immediately at the collection site, separate the plasma within 30 minutes, freeze at -20°C, and acidify immediately upon thawing for analysis.

Module 3: Sample Preparation (SPE Workflow)

This is the most dangerous phase. Solid Phase Extraction (SPE) for basic drugs like Norcocaine often requires alkalinization (pH 9-10) to neutralize the amine and facilitate retention on non-polar sorbents. This high pH environment is a catalyst for chemical hydrolysis.

The "Cold & Fast" SPE Protocol Objective: Isolate Norcocaine without inducing bench-top hydrolysis.

1. Sample Pre-treatment:

  • Thaw plasma at 4°C (never in a warm water bath).

  • Add Internal Standard (IS).

  • Buffer: Dilute with Phosphate Buffer pH 6.0. Do not alkalinize yet.

2. SPE Column Selection:

  • Use a Mixed-Mode Cation Exchange (MCX) cartridge.

  • Why? MCX allows retention via charge (cation exchange) at acidic/neutral pH, avoiding the need for high pH loading conditions.

3. The Workflow:

SPE_Workflow Start Thawed Plasma (Acidified/NaF) Load LOAD Dilute with pH 6.0 Buffer (Retain on MCX via Cation Exchange) Start->Load Wash1 WASH 1 0.1M HCl (Remove Proteins/Interferences) Load->Wash1 Wash2 WASH 2 Methanol (Organic Wash) Wash1->Wash2 Elute ELUTE 5% NH4OH in MeOH (High pH - DANGER ZONE) Wash2->Elute Stabilize IMMEDIATE ACTION Add 10uL Formic Acid to Eluate (Neutralize pH instantly) Elute->Stabilize < 5 Minutes Dry Evaporate & Reconstitute Stabilize->Dry

Figure 2: Optimized Mixed-Mode SPE Workflow. The "Danger Zone" (Red) is the elution step where high pH is required to break the ionic interaction. This duration must be minimized.

Module 4: Troubleshooting & FAQ

Q1: I am seeing high Benzoylnorecgonine (BNE) levels in my blank plasma spikes. Is my standard degrading? Diagnosis: This indicates Chemical Hydrolysis .

  • Check: Did you leave the sample at pH > 8 for more than 15 minutes during extraction?

  • Check: Was the evaporation temperature set too high (>40°C)?

  • Solution: Lower evaporation temp to 35°C and ensure the eluate is acidified (with formic acid) before evaporation.

Q2: My recovery is good, but Norcocaine conversion to NEME is observed. Why? Diagnosis: This indicates Enzymatic Hydrolysis .[3]

  • Check: Did you use Sodium Fluoride (NaF)?

  • Check: If using horse blood for calibration standards, be aware that horse plasma has significantly higher esterase activity than human plasma.

  • Solution: Ensure NaF concentration is at least 1-2%. Add Eserine if NaF is insufficient.

Q3: Can I use "Dilute and Shoot" instead of SPE? Answer: Yes, but with caution.

  • Pros: Eliminates the high-pH elution step of SPE, reducing chemical hydrolysis risk.

  • Cons: Matrix effects (ion suppression) are higher.

  • Protocol: Dilute plasma with cold 0.1% Formic Acid in Acetonitrile (protein precipitation). The acidity stabilizes the Norcocaine instantly. Centrifuge and inject.

Q4: What is the pKa of Norcocaine and why does it matter? Answer: The pKa of the secondary amine in Norcocaine is approximately 8.8 - 9.0 .

  • To extract using standard C18 (non-polar retention), you must adjust the sample pH to ~11 (2 units above pKa) to make it neutral. This is destructive.

  • Recommendation: Always use Mixed-Mode Cation Exchange (MCX) so you can load at pH 6 (charged state) and only expose to high pH for seconds during elution.

References
  • Baselt, R. C. (1983). Stability of cocaine in biological fluids.[3][4][5][6][7][8][9][10][11][12] Journal of Chromatography B: Biomedical Sciences and Applications, 268, 502-505.

  • Isenschmid, D. S., Levine, B. S., & Caplan, Y. H. (1989). A comprehensive study of the stability of cocaine and its metabolites.[4][5][6][7][8][9][10][13] Journal of Analytical Toxicology, 13(5), 250-256.

  • Skopp, G., et al. (2001).[10] In vitro stability of cocaine in whole blood and plasma including ecgonine as a target analyte.[3][8][10] Therapeutic Drug Monitoring, 23(2), 174-181.

  • Warner, A., & Norman, A. B. (2000). Mechanisms of cocaine hydrolysis and metabolism in vitro and in vivo: a clarification. Therapeutic Drug Monitoring, 22(3), 266-270.

  • Fucci, N., De Giovanni, N. (2022). Stability of Cocaine, Opiates, and Metabolites in Dried Saliva Spots.[13] Molecules, 27(3), 641.[13]

Sources

Reference Data & Comparative Studies

Validation

Comparing norcocaine hydrochloride reference standards from different suppliers

Content Type: Technical Comparison & Validation Protocol Target Audience: Analytical Toxicologists, Forensic Scientists, and DMPK Researchers Executive Summary In quantitative forensic toxicology and DMPK studies, the in...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Protocol Target Audience: Analytical Toxicologists, Forensic Scientists, and DMPK Researchers

Executive Summary

In quantitative forensic toxicology and DMPK studies, the integrity of the reference standard is the single most critical variable affecting assay accuracy. This guide compares Norcocaine Hydrochloride standards from three distinct supplier tiers: Certified Reference Materials (CRM) (e.g., Cerilliant/Sigma), Analytical Reference Standards (e.g., Cayman Chemical), and Bulk Chemical Suppliers (e.g., TRC).

Key Finding: The primary source of error in norcocaine quantitation is not instrument sensitivity, but the stoichiometric mismatch between "Free Base" and "Hydrochloride Salt" forms during stock preparation. This guide provides a self-validating workflow to neutralize this error.

Technical Background & Causality

Norcocaine (CAS: 61585-22-6 for HCl) is the N-demethylated metabolite of cocaine. It is pharmacologically active and serves as a critical biomarker for chronic usage timelines.

The Stoichiometry Trap

Suppliers specify concentrations differently, leading to a potential 12.6% systematic error if ignored.

  • Molecular Weight (Free Base): 289.33 g/mol [1]

  • Molecular Weight (HCl Salt): 325.80 g/mol

  • Salt-to-Base Ratio: 1.126

Critical Insight:

  • Supplier A (CRM Solution): Often supplied as "1.0 mg/mL as free base."[2] This means the ampoule actually contains 1.126 mg/mL of the HCl salt.

  • Supplier B (Neat Solid): Supplied as the HCl salt. Weighing 1.0 mg yields only 0.88 mg of the active free base.

Comparative Analysis: Supplier Tiers

The following matrix compares the performance and utility of standards based on experimental validation criteria.

FeatureTier 1: ISO 17034 CRM Tier 2: Analytical Standard Tier 3: Bulk Chemical
Example Suppliers Cerilliant, LGC StandardsCayman Chemical, EnamineTRC, SynQuest
Form Solution (e.g., Acetonitrile)Crystalline Solid (Neat)Powder (Variable hydration)
Purity Confidence High (Certified Mass Fraction)Med-High (>98% HPLC)Variable (Requires qNMR)
Hygroscopicity Risk None (Sealed Ampoule)High (HCl salts absorb water)Very High
Stoichiometry Adjusted to Free Base (Usually)Supplied as SaltSupplied as Salt
Primary Use Case Calibrators & QCMethod Development / ScreeningSynthesis / Animal Dosing

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, you must validate your standard before running clinical samples.

Protocol A: The "Gold Standard" Purity Check (qNMR)

Use this protocol for Tier 2/3 neat solids to determine absolute purity (Assay %) prior to weighing.

Principle: Quantitative Nuclear Magnetic Resonance (qNMR) uses an internal standard (IS) of known purity to determine the molar amount of the analyte, independent of its extinction coefficient.

Reagents:

  • Solvent: D2O or DMSO-d6 (depending on solubility; Norcocaine HCl is water-soluble).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade), high purity (>99.9%).

Workflow:

  • Weighing: Accurately weigh ~10 mg of Norcocaine HCl (Analyte) and ~5 mg of Maleic Acid (IS) into the same vial using a microbalance (readability 0.001 mg). Record masses (

    
    , 
    
    
    
    ).
  • Dissolution: Dissolve in 600 µL D2O. Vortex until clear. Transfer to NMR tube.

  • Acquisition:

    • Pulse sequence: 90° pulse.

    • Relaxation delay (d1):

      
       seconds (Must be 
      
      
      
      of the slowest proton).
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons (e.g., Maleic acid singlet = 2H).
Protocol B: LC-MS/MS Validation & Cross-Check

Use this to verify the concentration of a Tier 1 CRM against a Tier 2 neat standard.

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495). Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

Method Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 4 minutes.

MRM Transitions (Positive ESI):

  • Precursor: 290.1 m/z

    
    
    
  • Quantifier: 168.1 m/z (Loss of benzoic acid)

  • Qualifier: 136.1 m/z (Further fragmentation)

Validation Step:

  • Prepare a 100 ng/mL solution from the Tier 1 CRM .

  • Prepare a 100 ng/mL solution from the Tier 2 Neat Solid (corrected for purity and salt content).

  • Inject both (

    
    ).
    
  • Acceptance Criteria: The peak area ratio must be within ±5% . If >5%, the neat solid likely has absorbed water (weighing error) or the CRM has concentrated due to solvent evaporation.

Visualization of Workflows

Diagram 1: Analytical Validation Workflow

This diagram illustrates the decision logic for handling different standard grades to ensure data integrity.

ValidationWorkflow Start Source Material CRM Tier 1: CRM Solution (e.g., Cerilliant) Start->CRM Neat Tier 2: Neat Solid (e.g., Cayman) Start->Neat Check1 Check CoA: Is Conc. Free Base or Salt? CRM->Check1 LCMS Protocol B: LC-MS/MS Cross-Check CRM->LCMS Reference qNMR Protocol A: qNMR Purity Check Neat->qNMR Mandatory for Solid Stock Prepare Stock Solution Check1->Stock If Solution Calc Apply Stoichiometric Correction (x 1.126) qNMR->Calc Purity % Calc->Stock Corrected Mass Stock->LCMS Final Validated Calibrator LCMS->Final Pass (<5% Diff)

Caption: Logical workflow for normalizing differences between solution-based CRMs and neat solid standards.

Diagram 2: Metabolic Context

Understanding the origin of Norcocaine helps in interpreting impurity profiles (e.g., presence of Cocaine in Norcocaine standards due to incomplete synthesis).

Metabolism Cocaine Cocaine (Precursor) Norcocaine Norcocaine (Target Analyte) Cocaine->Norcocaine BZE Benzoylecgonine (Major Metabolite) Cocaine->BZE CYP3A4 CYP3A4 (N-Demethylation) hCE1 hCE1 (Hydrolysis)

Caption: Metabolic pathway showing N-demethylation of Cocaine to Norcocaine via CYP3A4.

Recommendations & Conclusion

  • For Clinical/Forensic Casework: Always utilize Tier 1 (CRM) solutions. The cost of the standard is negligible compared to the legal cost of defending a challenged result. Ensure you verify if the concentration is listed as "Free Base" or "Salt" to avoid a 12% quantification error.

  • For Research/Animal Studies: Tier 2 (Neat Solids) are acceptable but must be dried or corrected for water content. Hydroscopic HCl salts can absorb 5-10% water weight in humid labs, artificially lowering the dose if not corrected.

  • Storage: Store all solutions at -20°C. Norcocaine is prone to ester hydrolysis (breaking down to norecgonine methyl ester) if left at room temperature in basic or neutral aqueous buffers.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 61585-22-6, Norcocaine hydrochloride. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination." Journal of Medicinal Chemistry. Retrieved from [Link]

  • Agilent Technologies. (2010). Determination of Cocaine and Metabolites in Urine Using Electrospray LC/MS. Application Note. Retrieved from [Link]

Sources

Comparative

A Guide to Inter-Laboratory Comparison of Norcocaine Quantification: Navigating Analytical Variability for More Concordant Results

Introduction: The Critical Need for Consistency in Norcocaine Analysis Norcocaine, a pharmacologically active metabolite of cocaine, serves as a crucial biomarker in forensic and clinical toxicology.[1][2][3] Its detecti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Consistency in Norcocaine Analysis

Norcocaine, a pharmacologically active metabolite of cocaine, serves as a crucial biomarker in forensic and clinical toxicology.[1][2][3] Its detection and accurate quantification can provide vital information regarding the timeframe and extent of cocaine use. However, achieving consistent and comparable norcocaine quantification results across different laboratories presents a significant challenge.[4] Inter-laboratory discrepancies can arise from a multitude of factors, including the choice of analytical methodology, sample preparation techniques, instrument calibration, and the inherent complexities of biological matrices.[5][6][7]

This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of inter-laboratory comparisons for norcocaine quantification. We will delve into the common sources of variability, present a framework for a comparative study, provide detailed experimental protocols, and offer evidence-based recommendations to foster greater harmonization of results. By understanding and addressing the root causes of analytical variance, we can enhance the reliability and defensibility of norcocaine quantification in forensic and clinical settings.

The Landscape of Inter-Laboratory Variability: A Multifaceted Challenge

A study on hair testing for cocaine revealed that quantitative results can vary by as much as five-fold between laboratories, highlighting the method-dependent nature of these analyses.[4] This variability underscores the necessity of robust quality assurance and proficiency testing programs.[8][9][10][11] Forensic toxicology laboratories are strongly encouraged, and often required, to participate in external proficiency testing (PT) or external quality assessment (EQA) schemes to monitor and improve their performance.[8][10][12] Organizations like the Society of Forensic Toxicologists (SOFT) and the American Academy of Forensic Sciences (AAFS) provide guidelines that emphasize the importance of these programs.[8][9]

The primary sources of inter-laboratory variability in norcocaine quantification can be broadly categorized as follows:

  • Analytical Methodology: The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) significantly impacts sensitivity, selectivity, and susceptibility to interferences.[13] While both are powerful techniques, they have distinct advantages and disadvantages that can contribute to differing results.

  • Sample Preparation: The efficiency of extracting norcocaine from complex biological matrices like blood, urine, or hair is a critical factor.[5][14][15] Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation can yield different recovery rates and levels of matrix effects.[5][6]

  • Matrix Effects: Endogenous components in biological samples can interfere with the ionization of norcocaine in LC-MS/MS, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[5][6][7] The extent of matrix effects can vary between laboratories depending on their specific sample cleanup procedures and instrument settings.

  • Analyte Stability: Norcocaine, like cocaine, can be susceptible to degradation in biological samples, particularly if storage conditions are not optimal.[16][17][18][19] Factors such as temperature, pH, and the presence of preservatives can influence its stability and lead to lower measured concentrations over time.[17]

  • Calibration and Standardization: Differences in the preparation and use of calibrators and internal standards are a fundamental source of quantitative discrepancies. The purity of reference materials and the choice of internal standard are critical for accurate quantification.

A Framework for an Inter-Laboratory Comparative Study

To objectively assess and understand the extent of inter-laboratory variability, a well-designed comparative study is essential. Such a study would typically involve the distribution of standardized reference materials and quality control (QC) samples to a consortium of participating laboratories.

Diagram: Workflow of an Inter-Laboratory Comparison Study

G cluster_0 Coordinating Center cluster_1 Participating Laboratories (Lab 1, Lab 2, ... Lab N) cluster_2 Data Analysis & Reporting A Preparation of Homogenized Spiked Samples (e.g., Urine, Blood) B Characterization & Purity Assessment of Norcocaine Standard A->B C Distribution of Blinded Samples to Participating Laboratories B->C D Sample Receipt & Chain of Custody C->D E Internal Sample Preparation & Analysis (GC-MS or LC-MS/MS) D->E F Data Reporting to Coordinating Center E->F G Statistical Analysis of Results (e.g., z-scores, % bias) F->G H Identification of Outliers & Investigation of Discrepancies G->H I Issuance of a Comprehensive Comparison Report H->I

Caption: A schematic overview of a typical inter-laboratory comparison study workflow.

Hypothetical Inter-Laboratory Quantification Results for Norcocaine

To illustrate the potential for variability, the following table presents hypothetical but realistic data from a fictional inter-laboratory comparison study. In this scenario, five laboratories were provided with a spiked human urine sample containing a target norcocaine concentration of 50 ng/mL.

LaboratoryAnalytical MethodSample PreparationReported Concentration (ng/mL)% Bias from Target
Lab 1 LC-MS/MSSolid-Phase Extraction (SPE)48.5-3.0%
Lab 2 GC-MSLiquid-Liquid Extraction (LLE)55.2+10.4%
Lab 3 LC-MS/MSProtein Precipitation (PPT)42.1-15.8%
Lab 4 LC-MS/MSSolid-Phase Extraction (SPE)51.0+2.0%
Lab 5 GC-MSLiquid-Liquid Extraction (LLE)62.5+25.0%

Data Interpretation:

This hypothetical data demonstrates a considerable range in reported concentrations, with a bias from the target value ranging from -15.8% to +25.0%. Notably, the two laboratories employing GC-MS reported higher concentrations, which could be indicative of a systematic bias in their methodology or calibration. The laboratory using a simple protein precipitation method for LC-MS/MS reported a significantly lower concentration, potentially due to unaddressed matrix effects leading to ion suppression. The two laboratories using SPE for LC-MS/MS achieved results closest to the target concentration, suggesting that this sample preparation technique may be more effective at mitigating matrix interferences for this particular matrix.

Recommended Experimental Protocols for Norcocaine Quantification

To promote consistency, laboratories should adopt and meticulously validate standardized analytical methods. The following provides a detailed, step-by-step protocol for the quantification of norcocaine in human urine using LC-MS/MS, a widely accepted and highly sensitive technique.

Protocol: Quantification of Norcocaine in Human Urine by LC-MS/MS with SPE

1. Materials and Reagents:

  • Norcocaine certified reference material (CRM)

  • Norcocaine-d3 internal standard (IS)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Ammonium hydroxide

  • Phosphate buffer (pH 6.0)

  • Mixed-mode cation exchange SPE cartridges

2. Preparation of Standards and Quality Controls:

  • Prepare a stock solution of norcocaine in methanol.

  • Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 5, 10, 25, 50, 100, 250, 500 ng/mL).

  • Prepare quality control (QC) samples at low, medium, and high concentrations by spiking blank human urine.

3. Sample Preparation (Solid-Phase Extraction):

  • To 1 mL of urine sample, calibrator, or QC, add 50 µL of the norcocaine-d3 internal standard solution.

  • Add 1 mL of phosphate buffer (pH 6.0) and vortex.

  • Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and then 2 mL of phosphate buffer.

  • Load the sample mixture onto the SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of norcocaine from other potential interferences.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor at least two transitions for norcocaine (one for quantification, one for qualification) and one for the internal standard.

Diagram: Logical Relationship of Factors Influencing Norcocaine Quantification Variability

G cluster_0 Methodological Factors cluster_1 Matrix-Related Factors cluster_2 Analyte-Specific Factors Inter-Laboratory Variability Inter-Laboratory Variability Analytical Technique (GC-MS vs. LC-MS/MS) Analytical Technique (GC-MS vs. LC-MS/MS) Analytical Technique (GC-MS vs. LC-MS/MS)->Inter-Laboratory Variability Sample Preparation (LLE, SPE, PPT) Sample Preparation (LLE, SPE, PPT) Sample Preparation (LLE, SPE, PPT)->Inter-Laboratory Variability Instrument Calibration Instrument Calibration Instrument Calibration->Inter-Laboratory Variability Internal Standard Choice Internal Standard Choice Internal Standard Choice->Inter-Laboratory Variability Matrix Effects (Ion Suppression/Enhancement) Matrix Effects (Ion Suppression/Enhancement) Matrix Effects (Ion Suppression/Enhancement)->Inter-Laboratory Variability Biological Matrix Type (Urine, Blood, Hair) Biological Matrix Type (Urine, Blood, Hair) Biological Matrix Type (Urine, Blood, Hair)->Inter-Laboratory Variability Endogenous Interferences Endogenous Interferences Endogenous Interferences->Inter-Laboratory Variability Norcocaine Stability Norcocaine Stability Norcocaine Stability->Inter-Laboratory Variability Metabolite Profile Metabolite Profile Metabolite Profile->Inter-Laboratory Variability

Sources

Validation

Advanced Toxicokinetic Guide: Cocaine Dosage vs. Plasma Norcocaine Correlations

The following guide provides an in-depth technical analysis of the correlation between cocaine dosage and plasma norcocaine concentrations. It is structured to compare the pharmacokinetic monitoring of Norcocaine (as a h...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the correlation between cocaine dosage and plasma norcocaine concentrations. It is structured to compare the pharmacokinetic monitoring of Norcocaine (as a high-value toxicological biomarker) against the standard monitoring of Benzoylecgonine , highlighting the specific utility of norcocaine quantification in drug development and safety assessment.

Executive Summary

In drug development and forensic toxicology, standard cocaine screening relies heavily on Benzoylecgonine (BE) due to its high abundance and stability. However, this approach fails to capture the toxicological risks associated with oxidative metabolism. Norcocaine (NCOC) , formed via N-demethylation by CYP3A4, represents a minor metabolic pathway (<5%) but is pharmacologically active and hepatotoxic.[1]

This guide compares the utility of tracking Norcocaine plasma concentrations against standard metabolites. It establishes the correlation between dosage and NCOC formation, demonstrating why high-sensitivity LC-MS/MS quantification of Norcocaine is essential for assessing hepatotoxic risk and CYP3A4-mediated drug-drug interactions (DDIs), particularly in non-linear high-dose scenarios.

Mechanistic Grounding: The CYP3A4 Divergence

To understand the correlation, one must first distinguish the metabolic origins. While the majority of cocaine is hydrolyzed to inactive metabolites (BE and EME), the formation of Norcocaine is an oxidative process driven by hepatic cytochrome P450 enzymes.[1][2][3][4]

Metabolic Pathway Diagram

The following diagram illustrates the divergence between the major hydrolytic pathways (Standard Markers) and the minor oxidative pathway (Toxic Marker).

CocaineMetabolism Cocaine Cocaine (Parent Drug) hCE1 hCE1 (Liver Carboxylesterase) Cocaine->hCE1 hCE2 hCE2 / BChE (Plasma/Liver) Cocaine->hCE2 CYP3A4 CYP3A4 (Hepatic Oxidation) Cocaine->CYP3A4 BE Benzoylecgonine (BE) [Inactive Major Metabolite] Standard Marker hCE1->BE Hydrolysis (45%) EME Ecgonine Methyl Ester (EME) [Inactive Major Metabolite] hCE2->EME Hydrolysis (40%) Norcocaine Norcocaine (NCOC) [Active/Toxic Metabolite] < 5% Abundance CYP3A4->Norcocaine N-Demethylation (5%) (Dose-Dependent) N_OH_NCOC N-Hydroxy-Norcocaine (Hepatotoxic Reactive Species) Norcocaine->N_OH_NCOC Oxidation

Figure 1: Divergent metabolic pathways of cocaine.[1] Note the CYP3A4-mediated formation of Norcocaine, which leads to oxidative stress, unlike the hydrolytic pathways.

Comparative Analysis: Norcocaine vs. Benzoylecgonine

This section compares the "performance" of Norcocaine as a biomarker against the industry standard, Benzoylecgonine.

FeatureBenzoylecgonine (Standard) Norcocaine (Target Alternative) Implication for Researchers
Pharmacological Activity Inactive.Active. Potent local anesthetic; inhibits NE uptake.[1]NCOC contributes to acute toxicity/seizures; BE does not.
Formation Mechanism Hydrolysis (hCE1).[2] Spontaneous at high pH.Oxidation (CYP3A4). NCOC levels fluctuate with CYP inducers/inhibitors (Drug-Drug Interactions).
Dose-Linearity Linear across wide range.[5][6][7] Accumulates.Non-linear potential. Formation is rate-limited by CYP capacity.NCOC ratios change at overdose levels or with repeated dosing.
Toxicity Marker Low specific toxicity.High hepatotoxicity. Precursor to reactive nitrosonium ions.Essential for evaluating liver injury mechanisms in pre-clinical trials.
Plasma Half-life Long (6–8 hours).Short (0.5–1.5 hours). Similar to parent.NCOC tracks recent exposure and active impairment better than BE.
The Correlation: Dosage vs. Plasma Concentration

Experimental data indicates that while Norcocaine formation is minor, it is highly sensitive to the route of administration and dosage.

  • Route Dependency: Oral administration yields significantly higher Norcocaine:Cocaine ratios compared to IV or smoking due to the first-pass effect through the liver (high CYP3A4 exposure).

  • Dose Dependency: In human subcutaneous studies, Norcocaine detection is often sporadic at low doses (75 mg) but becomes quantifiable at high doses (150 mg), though still remaining <5% of parent concentrations.

Experimental Protocol: High-Sensitivity Quantification

Because Norcocaine exists at nanogram/mL levels (often <10 ng/mL in plasma), standard GC-MS protocols used for BE are often insufficient. The following LC-MS/MS protocol is the validated standard for establishing the dosage-concentration correlation.

Protocol: Simultaneous Quantitation in Plasma

Objective: Quantify Cocaine (COC), Benzoylecgonine (BE), and Norcocaine (NCOC) with a Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL.

Step 1: Sample Preparation (Solid Phase Extraction)[8]
  • Aliquot: Transfer 200 µL of plasma into a glass tube.

  • Internal Standard: Add 20 µL of deuterated internal standard mix (COC-d3, BE-d3, NCOC-d3).

  • Protein Precipitation: Add 600 µL cold Acetonitrile (ACN) with 0.1% Formic Acid. Vortex for 30s. Centrifuge at 10,000g for 10 min.

  • Supernatant Transfer: Evaporate supernatant under nitrogen stream at 40°C. Reconstitute in 100 µL mobile phase (90:10 Water:MeOH).

Step 2: LC-MS/MS Parameters[7][8][9]
  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent.[7]

  • Mobile Phase A: Water + 0.1% Formic Acid.[7]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[7]

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-4.0 min: Ramp to 90% B

    • 4.0-5.0 min: Hold 90% B

    • 5.1 min: Re-equilibrate 10% B

  • Mass Spectrometry (MRM Mode):

    • Cocaine: 304.1 → 182.1 (Quant), 82.1 (Qual)

    • Norcocaine: 290.1 → 168.1 (Quant), 136.1 (Qual) [Critical: Ensure separation from BE]

    • Benzoylecgonine: 290.1 → 168.1 (Isobaric interference with Norcocaine; must be chromatographically resolved).

Analytical Workflow Diagram

LCMS_Workflow Sample Plasma Sample (200 µL) Extraction Solid Phase Extraction (SPE) or Protein Precipitation Sample->Extraction + Internal Stds Separation UHPLC Separation (C18 Column, Gradient Elution) Extraction->Separation Reconstitute Detection MS/MS Detection (MRM) Differentiation of Isobars Separation->Detection Retention Time: BE (2.1 min) vs NCOC (2.8 min) Data Quantification (NCOC vs Dose Correlation) Detection->Data Area Ratio Calc

Figure 2: Validated workflow for distinguishing Norcocaine from its isobaric isomer Benzoylecgonine.

Supporting Data: Dose-Concentration Correlation

The following data summarizes the pharmacokinetic relationship observed in controlled human administration studies (Subcutaneous).

Table 1: Human Pharmacokinetic Parameters (Subcutaneous Administration)

Data derived from Kolbrich et al. (2006)

AnalyteDose (SC)Cmax (ng/mL) [Mean ± SE]Tmax (h)AUC (h·ng/mL)Detection Frequency
Cocaine Low (75 mg)300.4 ± 24.60.6917 ± 89100%
High (150 mg)639.1 ± 56.80.72005 ± 167100%
Benzoylecgonine Low (75 mg)321.3 ± 18.43.23450 ± 210100%
High (150 mg)614.7 ± 46.03.47890 ± 550100%
Norcocaine Low (75 mg)< LOQ (Detected trace)N/AN/A< 20%
High (150 mg)12.5 ± 3.2 1.5~45~50%

Key Insight: While Cocaine and BE show roughly linear dose-proportionality (doubling dose ≈ doubling Cmax), Norcocaine appearance is threshold-dependent in plasma. At lower doses, hepatic clearance may fully metabolize NCOC or levels remain below analytical thresholds. At higher doses, NCOC becomes quantifiable, indicating a saturation of clearance or sufficient accumulation to enter systemic circulation.

References

  • Kolbrich, E. A., et al. (2006). Major and minor metabolites of cocaine in human plasma following controlled subcutaneous cocaine administration. Journal of Analytical Toxicology. Link

  • Sun, L., & Lau, C. E. (2001). Simultaneous pharmacokinetic modeling of cocaine and its metabolites, norcocaine and benzoylecgonine, after intravenous and oral administration in rats. Drug Metabolism and Disposition.[10][11][12][13][14] Link

  • Jufer, R. A., et al. (2000). Elimination of cocaine and metabolites in plasma, saliva, and urine following repeated oral administration to human volunteers. Journal of Analytical Toxicology. Link

  • Cone, E. J., et al. (2002). Correlation between pharmacological effects and plasma cocaine concentrations after smoked administration. Journal of Analytical Toxicology. Link

  • Vergne, M. J. (2021).[9][15] Simulated post-mortem LC-MS/MS analysis of cocaine and cocaine metabolites. Journal of Chemical Education. Link

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